2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O2S2 and a molecular weight of 269.13 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride typically involves the chlorination of thieno[3,2-d]pyrimidine-6-sulfonyl chloride. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: This compound is explored for its potential in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of new materials with specific properties.
Chemical Biology: It is utilized in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its mechanism of action depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride can be compared with other similar compounds such as:
Thieno[3,2-d]pyrimidine-6-sulfonyl chloride: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Bromothieno[3,2-d]pyrimidine-6-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
2-Iodothieno[3,2-d]pyrimidine-6-sulfonyl chloride:
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, making it suitable for particular synthetic and research applications .
Properties
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S2/c7-6-9-2-4-3(10-6)1-5(13-4)14(8,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHOBDIJCWMNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=C(N=C21)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.